

An In-depth Technical Guide to the Thermodynamic Properties of Octyl Hexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octyl hexanoate

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Introduction

Octyl hexanoate ($C_{14}H_{28}O_2$), a carboxylic ester, is a compound of interest in various scientific and industrial fields, including as a flavoring agent and in the formulation of fragrances.^{[1][2]} A thorough understanding of its thermodynamic properties is crucial for process design, safety assessments, and predicting its behavior in various systems. This technical guide provides a comprehensive overview of the available thermodynamic data for **octyl hexanoate**, details on the experimental methodologies for their determination, and a visualization of a general experimental workflow.

Physicochemical Properties of Octyl Hexanoate

Property	Value	Unit	Source(s)
Molecular Formula	C ₁₄ H ₂₈ O ₂	-	[3][4][5][6][7]
Molar Mass	228.37	g/mol	[3][4][8]
Appearance	Colorless to pale yellow liquid	-	[1]
Odor	Mild, fruity	-	[1]
Melting Point	-28.00	°C	[2][9]
Boiling Point	274.00 to 275.00	°C (at 760.00 mm Hg)	[2]
Density (Liquid)	0.8645	g/cm ³	[1]
Vapor Pressure	0.005000	mmHg (at 25.00 °C, est.)	[2]
Flash Point	120.00	°C	[2]
Solubility in Water	0.3631	mg/L (at 25 °C, est.)	[2]
logP (o/w)	5.880	- (est.)	[2]

Thermodynamic Data of Octyl Hexanoate

The following tables summarize the key thermodynamic data for **octyl hexanoate**, primarily sourced from the NIST/TRC Web Thermo Tables.[3]

Enthalpy and Gibbs Free Energy

Property	State	Value	Unit	Source(s)
Standard Enthalpy of Formation	Gas	-	kJ/mol	[3]
Standard Enthalpy of Formation	Liquid	-	kJ/mol	[3]
Standard Gibbs Free Energy of Formation	-	-166.92	kJ/mol	[8]
Enthalpy of Vaporization	-	-	kJ/mol	[3][8]
Enthalpy of Fusion	-	-	kJ/mol	[8]

Note: Specific values for some properties were not available in the public search results.

Heat Capacity

Property	Condition	Temperature Range	Unit	Source(s)
Heat Capacity at Constant Pressure (Cp)	Ideal Gas	200 - 1000 K	J/(mol·K)	[3]
Heat Capacity at Saturation Pressure	Liquid in equilibrium with Gas	245.1 - 693.84 K	-	[3]

Other Thermodynamic Properties

Property	State	Temperature Range	Unit	Source(s)
Enthalpy	Ideal Gas	200 - 1000 K	-	[3]
Enthalpy	Liquid in equilibrium with Gas	245.1 - 693.84 K	-	[3]
Entropy	-	-	J/(mol·K)	[10]

Note: Specific values for some properties were not available in the public search results.

Experimental Protocols for Thermodynamic Data Determination

The determination of the thermodynamic properties of esters like **octyl hexanoate** involves a combination of synthesis, purification, and specialized analytical techniques.

Synthesis and Purification

- **Synthesis via Fischer Esterification:** A common method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid (hexanoic acid) with an alcohol (1-octanol) in the presence of an acid catalyst, typically sulfuric acid.[11] The reaction is reversible, and the yield can be maximized by removing water as it is formed.[11]
- **Purification:** The synthesized ester must be purified to a high degree to ensure accurate thermodynamic measurements. This is often achieved through techniques such as distillation, chromatography, and washing with appropriate solvents to remove unreacted starting materials and the catalyst. The purity is then confirmed using methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[12]

Calorimetry

- **Differential Scanning Calorimetry (DSC):** DSC is a primary technique used to measure the heat flow to or from a sample as a function of temperature or time. It is employed to

determine:

- Heat Capacity (Cp): By measuring the heat required to raise the temperature of the sample by a specific amount.
- Enthalpy of Phase Transitions: Such as the enthalpy of fusion (melting) and enthalpy of vaporization (boiling).[\[12\]](#)[\[13\]](#)
- Bomb Calorimetry: This technique is used to determine the enthalpy of combustion. The substance is combusted in a constant-volume container (a "bomb") with excess oxygen. The heat released during the combustion is measured, which allows for the calculation of the standard enthalpy of formation.[\[13\]](#)

Vapor Pressure Measurement

- Knudsen Effusion Method: This method is suitable for determining the vapor pressure of substances with low volatility. The rate of effusion of the substance's vapor through a small orifice into a vacuum is measured, from which the vapor pressure can be calculated.[\[13\]](#)
- Static or Dynamic Methods: For more volatile substances, static methods (measuring the pressure of the vapor in equilibrium with the liquid) or dynamic methods (measuring the boiling point at different pressures) can be used.

Chemical Equilibrium Studies

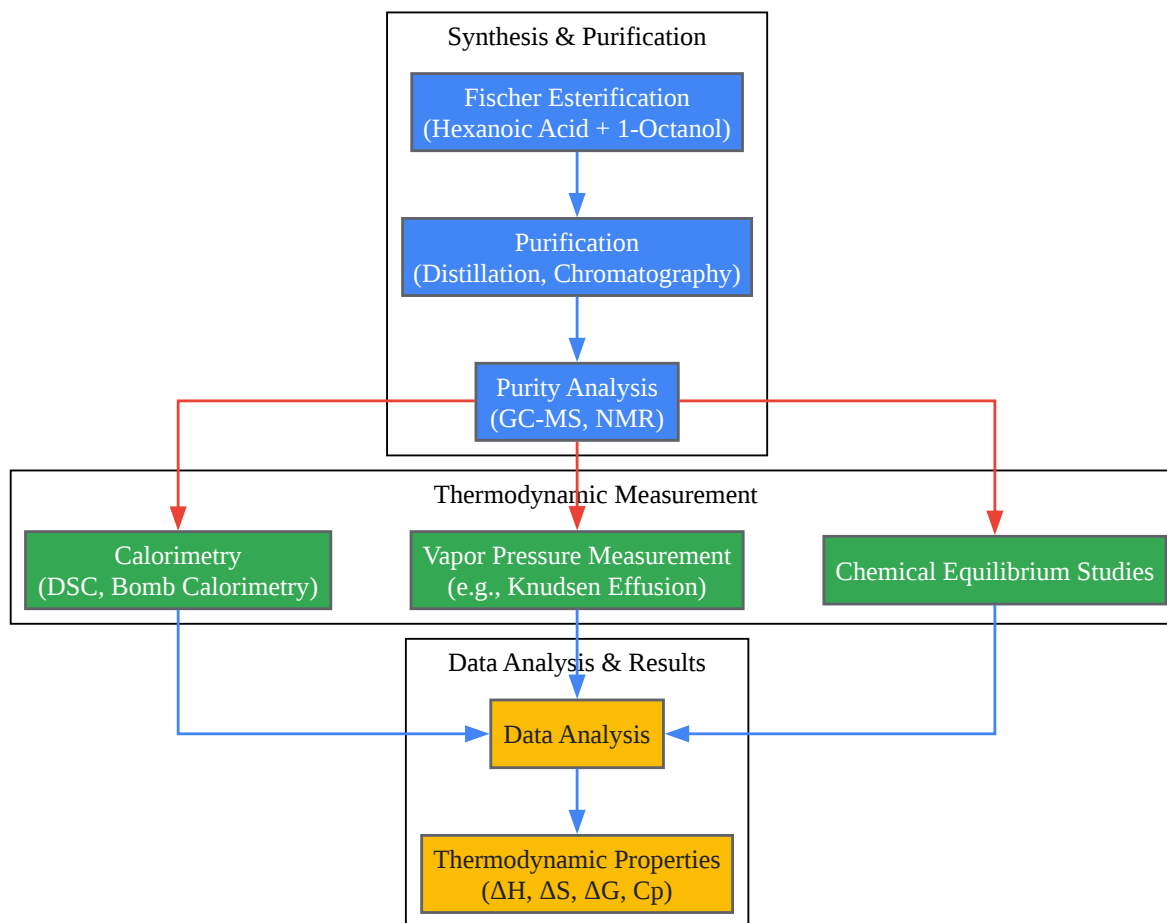
The Gibbs free energy of reaction can be determined by studying the chemical equilibrium of a reaction involving the substance of interest, such as its formation or hydrolysis. The equilibrium constant (K) is determined experimentally at various temperatures, often using gas-liquid chromatography to analyze the composition of the equilibrium mixture.[\[10\]](#)[\[13\]](#) The Gibbs free energy change is then calculated using the equation:

$$\Delta G^\circ = -RT\ln(K)$$

The enthalpy and entropy of the reaction can be determined from the temperature dependence of the equilibrium constant using the van 't Hoff equation.[\[10\]](#)[\[13\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the thermodynamic properties of an ester like **octyl hexanoate**.



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Caption: Experimental workflow for determining thermodynamic properties.

Conclusion

This guide provides a consolidated source of thermodynamic data for **octyl hexanoate** and outlines the fundamental experimental methodologies for their determination. The presented data and protocols are essential for researchers and professionals in fields requiring a deep understanding of the physicochemical behavior of this compound. The provided workflow visualization offers a clear overview of the experimental process, from synthesis to data analysis.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of Octyl Hexanoate]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1596575#thermodynamic-data-of-octyl-hexanoate>]

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